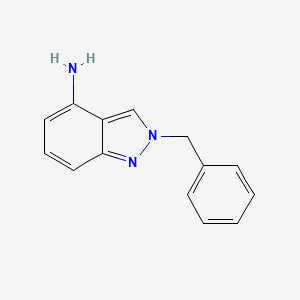![molecular formula C7H4N4O5 B11881793 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H4N4O5. It is characterized by the presence of a pyrrolo[2,3-b]pyridine core substituted with nitro groups at positions 3 and 4, and an oxide group at position 7.
准备方法
The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by oxidation. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can lead to a variety of substituted pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Industry: Although its industrial applications are limited, it may be used in the development of new materials with specific properties, such as electronic or photonic materials
作用机制
The mechanism of action of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, its structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and affecting cellular processes .
相似化合物的比较
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide can be compared to other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents. .
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and have shown various biological activities, including antimicrobial and anticancer properties
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and oxide groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H4N4O5 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC 名称 |
7-hydroxy-3,4-dinitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4N4O5/c12-9-2-1-4(10(13)14)6-5(11(15)16)3-8-7(6)9/h1-3,12H |
InChI 键 |
LXSJSEDQQKLKLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)




![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)



![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)


